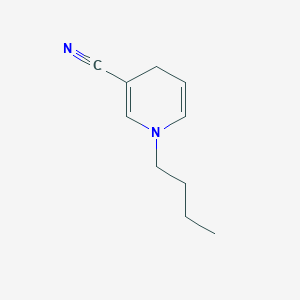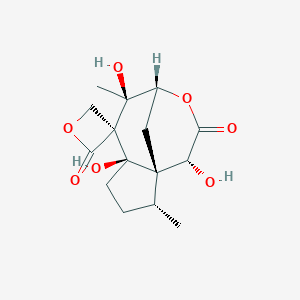
2-Methyl-1,3,2-dithiaphospholane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,2-dithiaphospholane-2-thione (MDPT) is a chemical compound that belongs to the class of dithiaphospholane derivatives. It has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a chelating agent and its antimicrobial activity. In
Mechanism Of Action
The exact mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various biochemical processes. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Methyl-1,3,2-dithiaphospholane-2-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its unique properties make it a valuable tool for studying coordination chemistry and antimicrobial activity. However, 2-Methyl-1,3,2-dithiaphospholane-2-thione also has some limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling procedures. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
Future Directions
There are several potential future directions for research on 2-Methyl-1,3,2-dithiaphospholane-2-thione. One area of interest is its potential use as an antimicrobial agent. Further studies could explore its efficacy against a wider range of bacterial and fungal strains, as well as its potential use in combination with other antimicrobial agents. Additionally, further research could explore the mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione, shedding light on its potential use in the treatment of various diseases. Finally, studies could explore the potential use of 2-Methyl-1,3,2-dithiaphospholane-2-thione in coordination chemistry, particularly in the development of new metal complexes.
Conclusion:
In conclusion, 2-Methyl-1,3,2-dithiaphospholane-2-thione is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a chelating agent and its antimicrobial activity make it a potential candidate for use in a variety of applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Synthesis Methods
2-Methyl-1,3,2-dithiaphospholane-2-thione can be synthesized through a variety of methods, including the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium hydrosulfide, or the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium sulfide in the presence of sodium hydrosulfide. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-Methyl-1,3,2-dithiaphospholane-2-thione has been extensively studied for its potential use in scientific research, particularly in the field of coordination chemistry. It has been shown to act as a chelating agent, forming stable complexes with various metal ions. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been studied for its antimicrobial activity, showing promising results against a variety of bacterial and fungal strains.
properties
CAS RN |
18789-43-0 |
|---|---|
Product Name |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Molecular Formula |
C3H7PS3 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-methyl-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C3H7PS3/c1-4(5)6-2-3-7-4/h2-3H2,1H3 |
InChI Key |
VXKSAPJHZRMJPO-UHFFFAOYSA-N |
SMILES |
CP1(=S)SCCS1 |
Canonical SMILES |
CP1(=S)SCCS1 |
synonyms |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)



![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)